4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
CAS No.: 1242260-48-5
Cat. No.: VC0059242
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242260-48-5 |
|---|---|
| Molecular Formula | C12H9BrFNO2 |
| Molecular Weight | 298.111 |
| IUPAC Name | ethyl 4-bromo-6-fluoroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 |
| Standard InChI Key | LTRNAUFYDOWTMH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, also known by its IUPAC name ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, is a quinoline derivative characterized by specific substituents at positions 3, 4, and 6 of the quinoline ring system. This compound is registered with CAS number 1242260-48-5 and possesses a molecular formula of C12H9BrFNO2 . The molecular weight of this compound is precisely 298.111 g/mol, making it a medium-sized organic molecule suitable for various biochemical applications. The compound contains several functional groups that contribute to its chemical reactivity, including a carboxylic ester group, a bromine substituent, and a fluorine atom, all positioned strategically on the quinoline core structure.
Structural Characteristics
The molecular structure of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester consists of a quinoline core with specific substituents. The compound features a bromine atom at position 4, a fluorine atom at position 6, and an ethyl carboxylate group at position 3 of the quinoline ring system . This specific substitution pattern contributes to the compound's unique chemical properties and potential biological activities. The structural characteristics can be further understood through its chemical identifiers:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 |
| Standard InChIKey | LTRNAUFYDOWTMH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F |
These identifiers precisely define the chemical structure and allow for unambiguous identification of the compound in chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester are largely determined by its molecular structure, particularly the presence of heteroatoms and functional groups. The compound exists as a solid at room temperature, consistent with its molecular weight and structural features. The presence of bromine and fluorine substituents significantly influences the compound's electronic properties, while the ethyl carboxylate group affects its solubility profile and reactivity.
The compound's reactivity is primarily associated with the carboxylic ester group, which can undergo hydrolysis to yield the corresponding carboxylic acid. Additionally, the bromine at position 4 serves as a potential reactive site for various transition metal-catalyzed coupling reactions, making this compound valuable as a synthetic intermediate in the preparation of more complex structures.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of quinoline derivatives is strongly influenced by their substitution pattern. In particular, the presence of halogens like bromine and fluorine often enhances biological activities by improving metabolic stability, lipophilicity, and target binding affinity. The carboxylic ester group at position 3 may serve as a pharmacophore for specific biological targets or as a site for further modification to optimize pharmacokinetic properties.
Related research on similar compounds provides supporting evidence for the potential biological significance of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. For example, studies on 6-Bromo-2-methyl-4-quinolone-3-acetic acid have demonstrated notable antibacterial activities against various gram-positive and gram-negative bacteria, including Shigella sonnei, Salmonella typhi, and Pseudomonas aeruginosa . While structural differences exist between these compounds, they share key features that may contribute to similar biological profiles.
Research Applications
Current Research Focus
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester may be used in studies focusing on its binding affinity to biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications. The compound's well-defined structure makes it suitable for structure-activity relationship studies, computational modeling, and experimental investigations aimed at drug discovery and development.
Comparative Analysis with Related Compounds
A comparative analysis of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester with related quinoline derivatives provides valuable insights into the structural determinants of biological activity. For instance, while 6-Bromo-2-methyl-4-quinolone-3-acetic acid (compound 10e in research literature) has shown significant antibacterial activity against multiple bacterial strains, the specific contribution of the position of bromine substitution, the presence of fluorine, and the nature of the carboxylic acid derivative can be further explored through systematic structure-activity relationship studies .
The following table presents a comparison of key features between 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester and the related compound 6-Bromo-2-methyl-4-quinolone-3-acetic acid:
| Feature | 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester | 6-Bromo-2-methyl-4-quinolone-3-acetic acid |
|---|---|---|
| Core Structure | Quinoline | Quinolone |
| Bromine Position | Position 4 | Position 6 |
| Fluorine | Present at position 6 | Absent |
| Carboxylic Derivative | Ethyl ester at position 3 | Acetic acid at position 3 |
| Reported Activity | Potential anti-inflammatory and antitumor | Confirmed antibacterial activity |
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